molecular formula C17H20N2O4 B5306683 N-[(3-acetyl-1H-indol-1-yl)acetyl]valine

N-[(3-acetyl-1H-indol-1-yl)acetyl]valine

Cat. No. B5306683
M. Wt: 316.35 g/mol
InChI Key: XOAJHMHNGXMKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-acetyl-1H-indol-1-yl)acetyl]valine (AIV) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. AIV is a derivative of tryptophan, an essential amino acid, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(3-acetyl-1H-indol-1-yl)acetyl]valine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of oxidative stress, the modulation of inflammation, and the enhancement of neuronal survival. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[(3-acetyl-1H-indol-1-yl)acetyl]valine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity at high doses and its limited bioavailability.

Future Directions

There are several future directions for the study of N-[(3-acetyl-1H-indol-1-yl)acetyl]valine, including the development of more efficient synthesis methods, the investigation of its potential applications in other disease models, and the exploration of its potential as a drug candidate. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

N-[(3-acetyl-1H-indol-1-yl)acetyl]valine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tryptophan with acetic anhydride and valine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes, such as tryptophan synthase and valine aminotransferase, to catalyze the reaction between tryptophan and valine.

Scientific Research Applications

N-[(3-acetyl-1H-indol-1-yl)acetyl]valine has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

2-[[2-(3-acetylindol-1-yl)acetyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10(2)16(17(22)23)18-15(21)9-19-8-13(11(3)20)12-6-4-5-7-14(12)19/h4-8,10,16H,9H2,1-3H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAJHMHNGXMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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